6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 6th position and a carbonitrile group at the 1st position. This compound is part of a broader class of imidazo[1,5-a]pyridines, which are known for their significant roles in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the reaction of 2-aminopyridine with various aldehydes or ketones, followed by iodination and introduction of the carbonitrile group .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace the iodine atom with other substituents
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may yield various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo compounds with similar structural features but different substitution patterns.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern.
Uniqueness: 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4IN3 |
---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
6-iodoimidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C8H4IN3/c9-6-1-2-8-7(3-10)11-5-12(8)4-6/h1-2,4-5H |
InChI Key |
MFIWAVSSJVPYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1I)C#N |
Origin of Product |
United States |
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